7-Methyl Substitution Confers a Gain in CGRP Receptor Binding Affinity Over Unsubstituted Indazole
In a systematic SAR study of indazole-based CGRP receptor antagonists, compound 3—constructed on a 7-methylindazole core—exhibited a 30-fold increase in CGRP receptor binding potency compared to its direct unsubstituted indazole analog (compound 1). This quantitative gain is attributable exclusively to the presence of the C7-methyl group . The racemic mixture (compound 2) demonstrated robust in vivo efficacy by inhibiting CGRP-induced increases in marmoset facial blood flow for up to 105 minutes following subcutaneous dosing at 0.03 mg/kg . Compound 3 further showed a favorable in vitro toxicology profile and 42% intranasal bioavailability in rabbits .
| Evidence Dimension | CGRP receptor binding affinity (fold-change in potency attributable to C7-methyl substitution on indazole core) |
|---|---|
| Target Compound Data | Compound 3 (7-methylindazole core): 30-fold more potent than unsubstituted indazole analog 1 (exact Ki or IC50 values not disclosed in abstract; fold-change is reported) |
| Comparator Or Baseline | Compound 1: unsubstituted indazole core (baseline potency; normalized to 1×) |
| Quantified Difference | 30-fold increase in CGRP receptor binding potency for 7-methylindazole core vs. unsubstituted indazole core |
| Conditions | In vitro CGRP receptor binding assay (radioligand displacement); in vivo marmoset facial blood flow model (0.03 mg/kg SC); intranasal pharmacokinetic study in rabbits |
Why This Matters
For procurement decisions in CGRP antagonist programs, the 7-methyl substituent is a non-negotiable potency determinant; selecting an unsubstituted indazole building block forfeits approximately 30-fold binding affinity, directly compromising lead compound quality.
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